4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
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Description
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is a potent and selective inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has attracted significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Scientific Research Applications
Anti-Cancer Activity
The compound “4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” has been studied for its potential anti-cancer properties . It has been found to induce apoptosis in BT-474 cells, a breast cancer cell line . The compound was also found to inhibit tubulin polymerization, which is a crucial process in cell division .
Anti-Tubercular Activity
The same compound has also been studied for its anti-tubercular activity . It was found to have significant activity against Mycobacterium tuberculosis H37Ra .
Anti-Fungal Activity
The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has been found to have potent and selective antifungal activity against Cryptococcus species . In vitro tests showed that this compound was not cytotoxic and had highly selective and strong antifungal activities against Cryptococcus spp. with MIC values less than 1 μg/mL .
Potential Treatment for Cryptococcosis
The same compound has also been studied for its potential as a treatment for cryptococcosis, a fungal disease caused by Cryptococcus neoformans and Cryptococcus gattii . The compound was found to have potent in vitro and in vivo antifungal activity against Cryptococcus spp .
Ligands for the Cannabinoid Type 2 Receptor
The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has been studied for its potential as a ligand for the cannabinoid type 2 receptor . This receptor is involved in a variety of physiological processes and is a target for therapeutic interventions in a variety of diseases .
Anti-Osteoarthritic Activity
The compound “7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide” has also been studied for its potential anti-osteoarthritic activity .
properties
IUPAC Name |
7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-11-10(14(19)16-9-4-7-21-12(9)11)13(18)15-5-3-8-2-1-6-20-8/h1-2,4,6-7H,3,5H2,(H,15,18)(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYPVBMHQXHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one |
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